N'-[(E)-1H-indol-3-ylmethylidene]-2-(4-methylphenoxy)acetohydrazide
Description
N'-[(E)-1H-Indol-3-ylmethylidene]-2-(4-methylphenoxy)acetohydrazide is a hydrazone derivative featuring an indole core linked via a methylidene bridge to a 4-methylphenoxy-substituted acetohydrazide moiety. The (E)-configuration of the imine bond (N=CH) is critical for its structural stability and bioactivity.
Properties
Molecular Formula |
C18H17N3O2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H17N3O2/c1-13-6-8-15(9-7-13)23-12-18(22)21-20-11-14-10-19-17-5-3-2-4-16(14)17/h2-11,19H,12H2,1H3,(H,21,22)/b20-11+ |
InChI Key |
VVHGHTGFVZWZBV-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1H-indol-3-ylmethylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the condensation of 1H-indole-3-carbaldehyde with 2-(4-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-1H-indol-3-ylmethylidene]-2-(4-methylphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis
Under acidic or basic conditions, the hydrazone group undergoes hydrolysis to regenerate the original carbonyl compounds:
This reaction is critical for understanding metabolic pathways or degradation processes.
Condensation Reactions
The compound participates in Knoevenagel condensation with active methylene compounds (e.g., cyanoacetamide, rhodanine-3-acetic acid), forming diverse heterocycles . For example:
-
Reaction with cyanoacetohydrazide : Yields N'-[1H-indol-3-ylmethylene]-2-cyanoacetohydrazide derivatives via nucleophilic attack and dehydration .
-
Reaction with thiourea : Generates 1,3-thiazol-2-amine derivatives through cyclization .
Diazonium Salt Reactions
The hydrazone group reacts with diazonium salts (e.g., 4-methylbenzenediazonium chloride) to form substituted hydrazones, enabling structural modifications for tailored biological activity .
Enzymatic Interactions
The indole moiety interacts with enzymes such as α-glycosidase and acetylcholinesterase, suggesting potential therapeutic applications .
Antimicrobial Activity
Hydrazone derivatives of indole exhibit potent activity against Gram-positive bacteria and fungi, attributed to their ability to disrupt microbial membranes or DNA . For example:
-
4-Methyl-1,2,3-thiadiazole-based hydrazones show sub-micromolar inhibitory concentrations (MIC) against Mycobacterium tuberculosis .
-
Phenoxyacetohydrazide derivatives demonstrate broad-spectrum antimicrobial effects, likely due to the electron-withdrawing phenoxy group enhancing stability and bioavailability.
Anticancer Potential
Indole-based hydrazones intercalate into DNA, disrupting replication processes. Their structural flexibility allows optimization for targeted therapies.
Enzyme Inhibition
These compounds inhibit enzymes such as α-glycosidase and acetylcholinesterase, highlighting their role in metabolic regulation and neurodegenerative disease research .
Analytical and Structural Data
Stability and Reactivity
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N'-[(E)-1H-indol-3-ylmethylidene]-2-(4-methylphenoxy)acetohydrazide exhibit significant anticancer properties. A study demonstrated that related indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 12.5 | Apoptosis induction | |
| MCF-7 | 15.0 | Cell cycle arrest |
Anti-inflammatory Properties
This compound has shown potential in reducing inflammation. Indole derivatives are known to inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Study: In Vivo Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis, showing a significant reduction in paw swelling and inflammatory markers compared to control groups .
Pharmacological Screening
Pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound. These studies typically focus on:
- Cytotoxicity : Evaluating the compound's toxicity against normal cells.
- Bioavailability : Assessing how well the compound is absorbed and utilized in biological systems.
Table 2: Pharmacological Profile
| Parameter | Value |
|---|---|
| Cytotoxicity (IC50) | >30 µM |
| Bioavailability | Moderate |
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The compound's ability to form stable thin films enhances its utility in electronic devices .
Photovoltaics
Research has shown that indole-based compounds can enhance the efficiency of photovoltaic cells by improving charge transport properties. This application is particularly relevant as the demand for efficient solar energy solutions increases .
Mechanism of Action
The mechanism of action of N’-[(E)-1H-indol-3-ylmethylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes or receptors, modulating their activity. The hydrazide group can form hydrogen bonds with biological molecules, influencing their function. The phenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Anti-Inflammatory Activity
- Compound 4a () : Inhibited TNF-α production by 57.3% in vivo, comparable to SB-203580 (standard p38 MAPK inhibitor) .
- Compound 4f () : Showed 55.8% TNF-α suppression, highlighting the role of chloro-substituted benzylidene groups in enhancing activity .
Antimicrobial Activity
- Compound 4a () : MIC of 4 µg/mL against Candida albicans, attributed to para-substitution on the benzylidene group .
- Compound 3b () : Exhibited broad-spectrum antibacterial activity, linked to its tetrazole-thioether moiety .
Enzyme Inhibition
- Compound 228 () : IC50 = 6.10 µM against α-glucosidase, outperforming acarbose (IC50 = 378.2 µM) .
- Compounds 1–12 (): Limited EGFR kinase inhibition, suggesting structural constraints (e.g., benzimidazole substitution) .
Physicochemical Properties
- Lipophilicity: The 4-methylphenoxy group in the target compound may enhance membrane permeability compared to polar substituents (e.g., methoxy in or nitro in ).
- Thermal Stability : Melting points of analogs range widely (242–260°C), influenced by crystallinity and intermolecular interactions (e.g., hydrogen bonding in ) .
Biological Activity
N'-[(E)-1H-indol-3-ylmethylidene]-2-(4-methylphenoxy)acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies, providing insights into its mechanisms, efficacy, and potential applications.
Chemical Structure
The compound features an indole moiety linked to a hydrazide structure, which is known for its diverse biological activities. The general structure can be represented as follows:
Antimicrobial Activity
Studies indicate that derivatives of hydrazides, including this compound, exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, research shows that indole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 62.5 |
| This compound | Escherichia coli | 78.12 |
Anticancer Activity
The compound's anticancer potential has been explored in various studies. In vitro assays have demonstrated that indole-based compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds indicate their effectiveness in inhibiting cell proliferation .
Table 2: Anticancer Activity of Indole Derivatives
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 226 |
| A549 | 242.52 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with hydrazide structures often act as enzyme inhibitors, impacting pathways essential for bacterial survival and cancer cell proliferation.
- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a critical factor in the anticancer efficacy of indole derivatives.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels, leading to oxidative stress in cancer cells .
Case Studies
A notable study investigated the effects of various indole derivatives on MCF-7 and A549 cell lines, revealing that those with hydrazone linkages exhibited superior anticancer properties compared to their counterparts without this functional group . Another study highlighted the antibacterial effects against multidrug-resistant strains, emphasizing the clinical relevance of these compounds in treating resistant infections .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for N'-[(E)-1H-indol-3-ylmethylidene]-2-(4-methylphenoxy)acetohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a two-step process:
Hydrazide Formation : React ethyl 2-(4-methylphenoxy)acetate with hydrazine hydrate in propan-2-ol under reflux for 3–4 hours to yield 2-(4-methylphenoxy)acetohydrazide .
Condensation : Treat the hydrazide with 1H-indole-3-carbaldehyde in acetic acid under reflux to form the Schiff base. Acetic acid acts as a catalyst, and the reaction typically requires 4–6 hours for completion .
- Optimization : Monitor reaction progress via TLC. Adjust solvent polarity (e.g., ethanol vs. propan-2-ol) and temperature to improve yield (typically 65–80%).
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H-NMR : Confirm the (E)-configuration of the hydrazone bond via a singlet at δ 8.2–8.5 ppm for the imine proton .
- Elemental Analysis (CHNS) : Validate purity and stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- Mass Spectrometry (ESI-MS) : Identify the molecular ion peak ([M+H]+) and fragmentation patterns to corroborate structural integrity .
Q. What preliminary biological assays are recommended to screen its pharmacological potential?
- Methodological Answer :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, PC-3) to determine IC50 values. Compare against controls like gefitinib .
- Enzyme Inhibition : Test α-glucosidase or monoamine oxidase (MAO) inhibition via fluorometric assays. For example, measure IC50 using acarbose as a reference (IC50 = 378.2 μM for α-glucosidase) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or supramolecular interactions?
- Methodological Answer :
- X-ray Diffraction : Use SHELX programs (SHELXL/SHELXS) for structure refinement. For example, single-crystal data collected at 100 K with R factor <0.07 ensures accurate bond-length and angle measurements .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H⋯π, hydrogen bonds) to explain packing motifs and stability .
Q. What computational strategies can predict the compound’s bioactivity or optimize its structure?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to targets like α-glucosidase or MAO. Focus on key residues (e.g., catalytic sites) and validate with experimental IC50 values .
- DFT Calculations : Compute electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Gaussian 09 with B3LYP/6-31G(d) basis sets is standard .
Q. How do structural modifications (e.g., substituent variations) alter biological activity?
- Methodological Answer :
- SAR Studies : Replace the 4-methylphenoxy group with electron-withdrawing (e.g., -Cl) or donating (-OCH3) groups. Compare IC50 shifts:
- Example : Analogues with 2,4-dichlorophenyl substituents show 10-fold higher α-glucosidase inhibition (IC50 = 3.23 μM) .
- Pharmacophore Mapping : Identify critical moieties (e.g., indole ring for π-stacking) using software like MOE .
Q. How can contradictory bioactivity data (e.g., varying IC50 across studies) be systematically addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
